2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is a natural product found in Artemisia fragrans and Pityophthorus pityographus with data available.
Brand Name: Vulcanchem
CAS No.: 30820-22-5
VCID: VC20746990
InChI: InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1
SMILES: CC(=C)C1CCC1(C)CCO
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol

CAS No.: 30820-22-5

Cat. No.: VC20746990

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol - 30820-22-5

CAS No. 30820-22-5
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name 2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol
Standard InChI InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1
Standard InChI Key SJKPJXGGNKMRPD-ZJUUUORDSA-N
Isomeric SMILES CC(=C)[C@H]1CC[C@@]1(C)CCO
SMILES CC(=C)C1CCC1(C)CCO
Canonical SMILES CC(=C)C1CCC1(C)CCO

2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol, also known as Grandisol, is an organic compound with the molecular formula C10H18O. This compound is characterized by its unique cyclobutane ring structure, which includes an isopropenyl group and a methyl group attached to the cyclobutane moiety. Its stereochemistry is significant, as it exists in specific configurations that influence its chemical behavior and biological activity.

Synthesis and Preparation Methods

The synthesis of 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol typically involves the cyclization of suitable precursors under specific conditions. Common methods include:

  • Cyclization of Cyclobutyl Carbinol Derivatives: This method utilizes strong acids or bases to facilitate the cyclization process at elevated temperatures and controlled pH levels.

  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation may be employed to produce this compound in larger quantities while ensuring high purity and yield.

Chemical Reactions

The compound participates in various chemical reactions:

  • Oxidation: Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.

  • Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.

  • Substitution: It can engage in substitution reactions where functional groups are replaced by other groups.

Biological Activity and Applications

Research indicates that 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol has potential biological activities, including:

  • Antimicrobial Properties: Studies are exploring its efficacy against various microbial strains.

  • Anti-inflammatory Effects: It may modulate inflammatory pathways, making it a candidate for therapeutic applications.

Industrial Applications

This compound is utilized in several industries:

  • Fragrance Production: It serves as a key ingredient in creating various fragrances due to its pleasant aroma.

  • Flavoring Agents: Employed in the food industry for flavor enhancement.

Comparison with Similar Compounds

The uniqueness of 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol lies in its stereochemistry, which influences its reactivity and interactions with biological targets compared to similar compounds such as:

Compound NameStructural Differences
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-transDifferent spatial arrangement of atoms
Cyclobutaneethanol, 2-isopropenyl-1-methylSimilar functional groups but different stereochemistry

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator